molecular formula C13H12ClNO4 B2441764 Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate CAS No. 1188200-41-0

Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No. B2441764
CAS RN: 1188200-41-0
M. Wt: 281.69
InChI Key: GFDLCIYNVQWZMU-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate, also known as Etifoxine, is a synthetic anxiolytic drug that was first developed in France in the 1970s. It is currently used as a prescription medication for the treatment of anxiety disorders in many European countries, including France, Belgium, and Spain. Etifoxine is a non-benzodiazepine anxiolytic that has been shown to have a unique mechanism of action and a low risk of addiction and dependence.

Advantages and Limitations for Lab Experiments

Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate has several advantages as a research tool for investigating the GABAergic system and the treatment of anxiety disorders. It has a unique mechanism of action that is distinct from benzodiazepines and other anxiolytics, which makes it a valuable tool for studying the GABA-A receptor. It also has a low risk of addiction and dependence, which makes it a safer option for long-term treatment of anxiety disorders. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the bloodstream over extended periods of time. It also has limited availability in some countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate and its therapeutic applications. One area of interest is the use of this compound as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. There is evidence to suggest that this compound may have neuroprotective effects and could help to slow the progression of these diseases. Another area of interest is the use of this compound in combination with other anxiolytics or antidepressants to enhance their efficacy and reduce side effects. Finally, there is ongoing research into the molecular mechanisms of this compound's action on the GABA-A receptor, which could lead to the development of new drugs with similar mechanisms of action but improved pharmacological properties.

Synthesis Methods

Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate is synthesized by reacting 2-chloro-4-methoxybenzoic acid with hydrazine hydrate to form 2-chloro-4-methoxybenzohydrazide. This intermediate is then reacted with ethyl acetoacetate to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.

Scientific Research Applications

Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate has been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications. Research has shown that this compound acts as a positive allosteric modulator of the GABA-A receptor, which is the same receptor targeted by benzodiazepines. However, unlike benzodiazepines, this compound does not bind to the benzodiazepine site on the receptor and does not have the same risk of addiction and dependence.

properties

IUPAC Name

ethyl 5-(2-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-3-18-13(16)11-7-12(19-15-11)9-5-4-8(17-2)6-10(9)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDLCIYNVQWZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188200-41-0
Record name ethyl 5-(2-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate
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